molecular formula C22H19NO4 B2912183 16-tert-butyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione CAS No. 526188-60-3

16-tert-butyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione

Cat. No.: B2912183
CAS No.: 526188-60-3
M. Wt: 361.397
InChI Key: CLKLBFXKQLVPPX-UHFFFAOYSA-N
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Description

2-(tert-butyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione is a complex organic compound belonging to the class of oxazines This compound is characterized by its unique fused ring structure, which includes a naphthalene moiety and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione typically involves multicomponent reactions and cyclization reactions. One common method involves the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of a suitable catalyst . Another approach includes the use of α,β-unsaturated imines and acetylenedicarboxylates, which undergo a (4+2) annulation reaction to form the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the naphthalene and oxazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives with altered electronic properties.

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-butyl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science, where its structural features can be leveraged to achieve desired outcomes.

Properties

IUPAC Name

16-tert-butyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-22(2,3)23-10-15-16(26-11-23)9-8-14-17-18(24)12-6-4-5-7-13(12)19(25)21(17)27-20(14)15/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKLBFXKQLVPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC2=C(C=CC3=C2OC4=C3C(=O)C5=CC=CC=C5C4=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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